molecular formula C13H16ClN B6144776 3-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 188751-59-9

3-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No. B6144776
CAS RN: 188751-59-9
M. Wt: 221.7
InChI Key:
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Description

3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 188751-59-9 . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 328.9±21.0 °C and a predicted density of 1.049±0.06 g/cm3 . Its pKa is predicted to be 10.22±0.10 .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available, research into similar compounds often focuses on their potential applications in the treatment of various health conditions, such as depression .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves the reaction of naphthalene with propionyl chloride to form 1-(naphthalen-1-yl)propan-1-one, which is then reduced to 3-(naphthalen-1-yl)propan-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Naphthalene", "Propionyl chloride", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-1-yl)propan-1-one.", "Step 2: The resulting ketone is reduced to 3-(naphthalen-1-yl)propan-1-ol using sodium borohydride as the reducing agent.", "Step 3: 3-(naphthalen-1-yl)propan-1-ol is reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine.", "Step 4: The amine is converted to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

188751-59-9

Molecular Formula

C13H16ClN

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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